7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.:
Cat. No.: VC16800197
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O6S2 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25) |
| Standard InChI Key | UNJFKXSSGBWRBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
Introduction
The compound 7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring a bicyclic structure with multiple functional groups. It belongs to the class of cephalosporins, which are known for their antibacterial properties. This compound is characterized by its thiazole moiety, which contributes to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cephalosporin core and the introduction of the thiazole moiety. Interaction studies are crucial for determining how this compound interacts with biological macromolecules such as proteins and nucleic acids.
Biological Activity
This compound is structurally related to other cephalosporins, which are known for their broad-spectrum antibacterial activity. The thiazole ring is a common feature among many cephalosporins, contributing to their ability to inhibit bacterial cell wall synthesis.
Research Findings
Several studies have focused on the interaction of cephalosporins with bacterial enzymes, such as penicillin-binding proteins (PBPs). These interactions are essential for understanding the mechanism of action and for designing new compounds with improved efficacy.
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